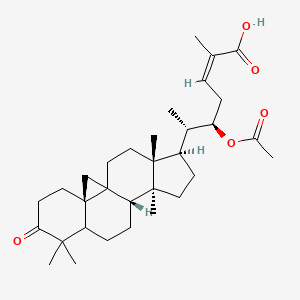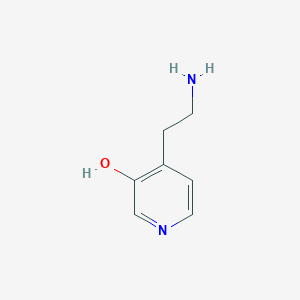![molecular formula C18H10F9N3O2 B13057736 (2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B13057736.png)
(2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common approach involves the reaction of trifluoromethyl-substituted hydrazines with appropriate carbonyl compounds under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions, particularly involving the trifluoromethyl groups, can lead to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include substituted hydrazines, oxides, and various trifluoromethylated derivatives .
Applications De Recherche Scientifique
(2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can form stable complexes with target proteins, affecting their function and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}acrylic acid
- 2-Fluoro-3-(trifluoromethyl)benzoyl chloride
- (4Z)-4-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3,4-dihydro-1H-2-benzopyran-1,3-dione
Uniqueness
What sets (2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide apart is its unique combination of trifluoromethyl groups and hydrazine moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H10F9N3O2 |
|---|---|
Poids moléculaire |
471.3 g/mol |
Nom IUPAC |
(E)-4,4,4-trifluoro-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide |
InChI |
InChI=1S/C18H10F9N3O2/c19-16(20,21)9-3-1-5-11(7-9)28-15(32)13(14(31)18(25,26)27)30-29-12-6-2-4-10(8-12)17(22,23)24/h1-8,31H,(H,28,32)/b14-13+,30-29? |
Clé InChI |
RRZFSLKDSWRZIO-DKBDZDHVSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)NC(=O)/C(=C(/C(F)(F)F)\O)/N=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C(=C(C(F)(F)F)O)N=NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


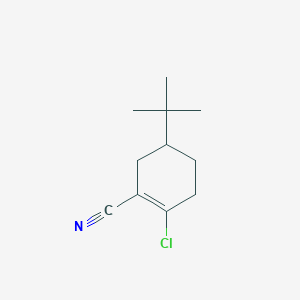
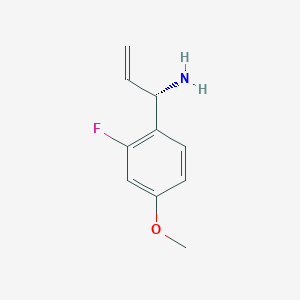
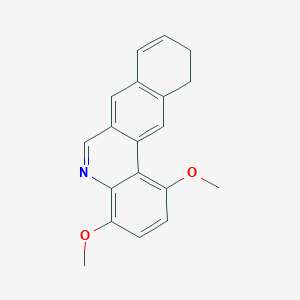
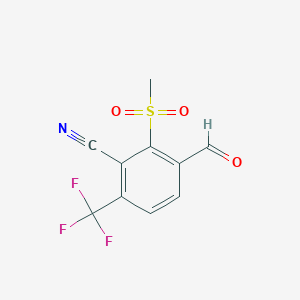
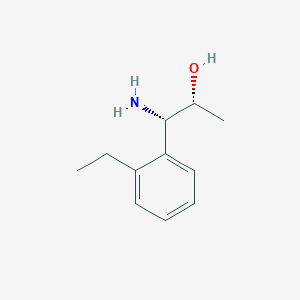
![Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13057688.png)
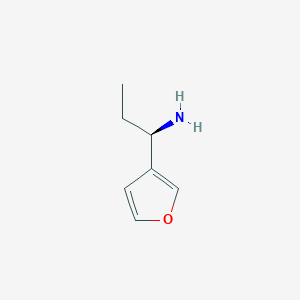
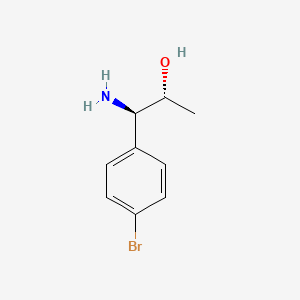
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate](/img/structure/B13057698.png)
![1-[(1-Methoxycyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13057711.png)
![4-((4-Chlorobenzyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057718.png)
